4-(2,3-Dimethoxy-benzylidene)-2-m-tolyl-4H-oxazol-5-one 4-(2,3-Dimethoxy-benzylidene)-2-m-tolyl-4H-oxazol-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC1089667
InChI: InChI=1S/C19H17NO4/c1-12-6-4-8-14(10-12)18-20-15(19(21)24-18)11-13-7-5-9-16(22-2)17(13)23-3/h4-11H,1-3H3/b15-11-
SMILES: CC1=CC=CC(=C1)C2=NC(=CC3=C(C(=CC=C3)OC)OC)C(=O)O2
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol

4-(2,3-Dimethoxy-benzylidene)-2-m-tolyl-4H-oxazol-5-one

CAS No.:

Inhibitors

Cat. No.: VC1089667

Molecular Formula: C19H17NO4

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

4-(2,3-Dimethoxy-benzylidene)-2-m-tolyl-4H-oxazol-5-one -

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
IUPAC Name (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one
Standard InChI InChI=1S/C19H17NO4/c1-12-6-4-8-14(10-12)18-20-15(19(21)24-18)11-13-7-5-9-16(22-2)17(13)23-3/h4-11H,1-3H3/b15-11-
Standard InChI Key ORAAYZMUFBSGOG-PTNGSMBKSA-N
Isomeric SMILES CC1=CC(=CC=C1)C2=N/C(=C\C3=C(C(=CC=C3)OC)OC)/C(=O)O2
SMILES CC1=CC=CC(=C1)C2=NC(=CC3=C(C(=CC=C3)OC)OC)C(=O)O2
Canonical SMILES CC1=CC(=CC=C1)C2=NC(=CC3=C(C(=CC=C3)OC)OC)C(=O)O2

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator